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Tapentadol Hydrochloride: A Comparative
Analysis of its Abuse Potential
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of tapentadol
hydrochloride with that of other commonly prescribed opioids, namely oxycodone and

hydrocodone. This analysis is based on a review of post-marketing surveillance data and

human abuse potential (HAP) studies, offering valuable insights for researchers, scientists, and

professionals involved in drug development.

Tapentadol's unique pharmacological profile, characterized by its dual mechanism of action as

a µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI), distinguishes

it from traditional opioid analgesics.[1][2] This dual action is hypothesized to contribute to its

analgesic efficacy while potentially mitigating some of the rewarding effects that drive abuse.[3]

Quantitative Analysis of Abuse Potential
Post-marketing surveillance studies and human abuse potential (HAP) studies provide

quantitative data to compare the abuse liability of tapentadol with other opioids. These studies

often utilize metrics such as "drug liking," measured on a visual analog scale (VAS), where

higher scores indicate a greater potential for abuse.
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Table 1: Comparison of "Drug Liking" Scores from Human Abuse Potential Studies

Opioid (Dose)
Comparator
(Dose)

Mean Peak
"Drug Liking"
Score (VAS)

Study
Population

Source

Tapentadol IR

(50 mg)

Hydromorphone

(4 mg)
59.1 mm

Opioid-

experienced,

non-dependent

subjects

[4]

Tapentadol IR

(100 mg)

Hydromorphone

(8 mg)

Not specified, but

similar abuse

potential profile

Opioid-

experienced,

non-dependent

subjects

[4]

Tapentadol IR

(200 mg)

Hydromorphone

(16 mg)
73.0 mm

Opioid-

experienced,

non-dependent

subjects

[4]

Hydrocodone IR

(45 mg)
Placebo 85.2

Nondependent,

recreational

opioid users

[5]

Intact

Hydrocodone ER
Placebo 53.9

Nondependent,

recreational

opioid users

[5]

Finely Crushed

Hydrocodone ER
Placebo 66.9

Nondependent,

recreational

opioid users

[5]

Chewed

Oxycodone

DETERx®

Crushed IR

Oxycodone

Significantly

lower (p <

0.0001)

Non-dependent,

recreational drug

abusers

NKTR-181 (400

mg)

Oxycodone (40

mg)

62.0 vs. 76.6 (p

< 0.0001)

Recreational

opioid users
[6]
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Note: Direct head-to-head "drug liking" studies between tapentadol, oxycodone, and

hydrocodone are limited. The data presented is from separate studies and should be

interpreted with caution.

Post-Marketing Surveillance Data
Numerous post-marketing studies indicate that tapentadol is associated with a lower risk of

abuse compared to other potent opioids.

A study analyzing data from the NAVIPPRO® ASI-MV® surveillance system found that

tapentadol abuse was reported significantly less often than comparator opioids such as

oxymorphone, hydromorphone, hydrocodone, morphine, fentanyl, and oxycodone.[5][7]

When adjusted for prescription volume, the risk of abuse for both immediate-release (IR) and

extended-release (ER) formulations of tapentadol was among the lowest of the Schedule II

comparators.[5][7]

Data from the Researched Abuse, Diversion and Addiction-Related Surveillance

(RADARS®) System also showed that the population-based rates of abuse and diversion for

tapentadol IR were lower than those for oxycodone and hydrocodone in the two years

following its market introduction.[8]

However, one analysis of RADARS data, after adjusting for drug availability, found the abuse

prevalence of tapentadol to be greater than tramadol, similar to hydrocodone, and less than

oxycodone.[9] Another study suggested that when adjusted for prescription volume,

tapentadol's abuse potential is higher than tramadol and comparable to hydrocodone, but

lower than other potent opioids like morphine.[10]

Experimental Protocols
The assessment of abuse potential in a controlled setting typically involves Human Abuse

Potential (HAP) studies. These studies are crucial for understanding the inherent abuse liability

of a drug.

Typical Human Abuse Potential (HAP) Study Protocol
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A standard HAP study for an opioid analgesic follows a randomized, double-blind, placebo- and

active-controlled crossover design.[11]

1. Subject Selection:

Participants are typically healthy, non-dependent, recreational opioid users.[10]

They must have a history of recreational opioid use to be able to discern and report the

subjective effects of the drugs.[10]

2. Study Design:

Screening Phase: Potential participants undergo a thorough medical and psychological

evaluation to ensure they meet the inclusion and exclusion criteria.

Qualification Phase: Subjects may be required to discriminate between a known opioid

agonist and placebo to demonstrate their ability to identify the subjective effects of opioids.

Treatment Phase: Participants are randomized to receive single doses of the investigational

drug (at various therapeutic and supratherapeutic doses), a placebo, and a positive control

(a known drug of abuse, such as oxycodone or hydrocodone) in a crossover fashion, with a

washout period between each treatment.[11][12]

3. Key Outcome Measures:

Primary Endpoint: The primary measure is typically "drug liking," assessed at various time

points using a 100-point bipolar visual analog scale (VAS), where 0 represents "strong

disliking," 50 is "neutral," and 100 is "strong liking."[5][13]

Secondary Endpoints: Other subjective measures include:

"Overall Drug Liking" VAS.[5][10]

"Take Drug Again" VAS.[6]

"Feeling High" VAS.
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Addiction Research Center Inventory - Morphine Benzedrine Group (ARCI-MBG) score,

which measures euphoria.

Pharmacokinetic and Safety Assessments: Blood samples are collected to determine the

pharmacokinetic profile of the drug, and safety is monitored throughout the study.[14]

Signaling Pathways and Mechanisms of Action
The abuse potential of an opioid is intrinsically linked to its interaction with the endogenous

opioid system, primarily through the µ-opioid receptor (MOR).[15]

Diagram of Opioid Signaling Pathways
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Caption: Signaling pathways of tapentadol versus traditional opioids.

Mechanism of Action:

Traditional Opioids (Oxycodone, Hydrocodone): These drugs exert their effects primarily as

full agonists at the MOR.[16] Activation of the MOR leads to the inhibition of adenylyl

cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels.

[17] This cascade ultimately produces analgesia but also strongly activates the brain's

reward pathways, leading to euphoria and a high potential for abuse.[15]

Tapentadol: Tapentadol is also a MOR agonist, but with a lower binding affinity than

morphine.[3] Crucially, it also inhibits the reuptake of norepinephrine.[1][2] This dual

mechanism is believed to produce a synergistic analgesic effect, allowing for potent pain

relief with a lesser degree of MOR activation compared to equianalgesic doses of traditional

opioids.[1] The noradrenergic component may also contribute to a lower abuse potential, as

norepinephrine reuptake inhibition is not typically associated with significant rewarding

effects.[3]

Experimental Workflow
The following diagram illustrates a typical workflow for a human abuse potential study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.ndafp.org/image/cache/23.pdf
https://www.youtube.com/watch?v=HMOrel912OA
https://pubmed.ncbi.nlm.nih.gov/24372103/
https://www.researchgate.net/figure/Suggested-tapentadol-analgesic-mechanism-of-action-A-dual-function-on-the-mu-opioids_fig1_369583510
https://wmpllc.org/ojs/index.php/jom/article/view/773/0
https://pubmed.ncbi.nlm.nih.gov/21476608/
https://wmpllc.org/ojs/index.php/jom/article/view/773/0
https://www.researchgate.net/figure/Suggested-tapentadol-analgesic-mechanism-of-action-A-dual-function-on-the-mu-opioids_fig1_369583510
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Initiation

Subject Screening
(Medical & Psychological)

Drug Discrimination &
Qualification Phase

Randomization

Treatment Period 1
(e.g., Tapentadol)

Pharmacodynamic & Pharmacokinetic
Data Collection (at each period)

Washout Period

Treatment Period 2
(e.g., Placebo)

Washout Period

Treatment Period 3
(e.g., Oxycodone)

After Period 1 After Period 2

Statistical Analysis
of Abuse Potential Measures

After all periods

Study Completion

Click to download full resolution via product page

Caption: A typical experimental workflow for a human abuse potential study.
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The available evidence from both post-marketing surveillance and controlled human abuse

potential studies suggests that tapentadol hydrochloride has a lower abuse potential

compared to traditional, potent µ-opioid receptor agonists like oxycodone and hydrocodone. Its

dual mechanism of action, which combines MOR agonism with norepinephrine reuptake

inhibition, likely contributes to this favorable profile. While tapentadol is still a Schedule II

controlled substance with a recognized abuse potential, it may represent a safer alternative for

the management of moderate to severe pain in appropriate patients, from the perspective of

abuse liability. Further direct comparative studies are warranted to more definitively delineate

the differences in abuse potential among these opioids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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